molecular formula C12H15BrO2 B3315029 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene CAS No. 951891-01-3

2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene

Cat. No.: B3315029
CAS No.: 951891-01-3
M. Wt: 271.15 g/mol
InChI Key: GYWFFAJWDLDNQT-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to a butene chain, which is further substituted with a 2,3-dimethoxyphenyl group. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In the context of SM cross-coupling reactions, the compound would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the formation of carbon-carbon bonds via SM cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. In the case of SM cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene. For instance, the success of SM cross-coupling reactions is attributed to a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene typically involves the bromination of 4-(2,3-dimethoxyphenyl)-1-butene. This can be achieved through the addition of bromine (Br2) to the double bond of the butene chain under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of 4-(2,3-dimethoxyphenyl)-1-butanol or corresponding amines and thiols.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 2-Bromo-4-(2,3-dimethoxyphenyl)butane.

Scientific Research Applications

2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-9(13)7-8-10-5-4-6-11(14-2)12(10)15-3/h4-6H,1,7-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWFFAJWDLDNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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